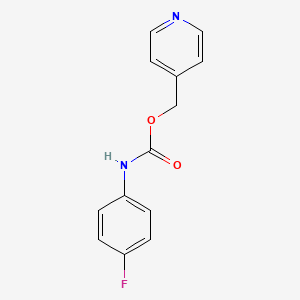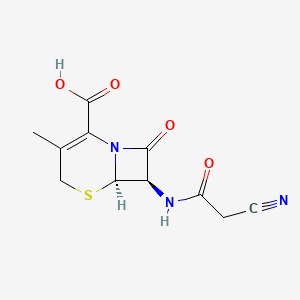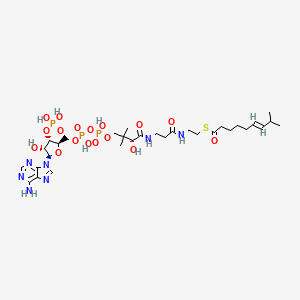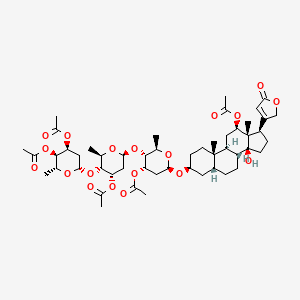
Digoxin O-Tetra-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digoxin O-Tetra-acetate is a derivative of digoxin, a well-known cardiac glycoside used in the treatment of heart conditions such as atrial fibrillation and heart failure. Digoxin itself is derived from the foxglove plant (Digitalis purpurea) and has been used in medicine for centuries. The O-Tetra-acetate form of digoxin is a chemically modified version that may exhibit different properties and applications compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Digoxin O-Tetra-acetate typically involves the acetylation of digoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and pyridine
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound
Quality Control: Ensuring the final product meets pharmaceutical standards
化学反応の分析
Types of Reactions
Digoxin O-Tetra-acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into digoxin and acetic acid in the presence of water
Oxidation: Potential oxidation at the acetyl groups under strong oxidative conditions
Substitution: Possible substitution reactions at the acetyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent
Oxidation: Strong oxidizing agents like potassium permanganate
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Digoxin and acetic acid
Oxidation: Oxidized derivatives of this compound
Substitution: Substituted digoxin derivatives
科学的研究の応用
Digoxin O-Tetra-acetate has various applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and their effects on glycosides
Biology: Investigated for its potential effects on cellular processes and ion transport mechanisms
Medicine: Explored for its potential therapeutic benefits and differences from digoxin in treating heart conditions
Industry: Used in the development of new cardiac glycoside derivatives with improved properties
作用機序
The mechanism of action of Digoxin O-Tetra-acetate is similar to that of digoxin. It primarily involves the inhibition of the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart failure and atrial fibrillation.
類似化合物との比較
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetics
Acetyldigitoxin: A derivative of digitoxin with acetyl groups, similar to Digoxin O-Tetra-acetate
Lanatoside C: A precursor to digoxin with similar therapeutic uses
Uniqueness
This compound is unique due to its acetylated form, which may offer different pharmacokinetic properties and potentially reduced toxicity compared to digoxin. Its unique structure allows for the exploration of new therapeutic applications and a better understanding of the structure-activity relationship in cardiac glycosides.
特性
分子式 |
C51H74O19 |
|---|---|
分子量 |
991.1 g/mol |
IUPAC名 |
[(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-4-acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)38(63-27(4)52)21-44(61-24)69-48-26(3)62-45(22-40(48)65-29(6)54)70-47-25(2)60-43(20-39(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-37(49)19-41(66-30(7)55)50(10)35(14-16-51(36,50)58)32-17-42(57)59-23-32/h17,24-26,33-41,43-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26-,33-,34+,35-,36-,37+,38+,39+,40+,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+/m1/s1 |
InChIキー |
RSURLHVMZLSPCB-AUTFTWOTSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


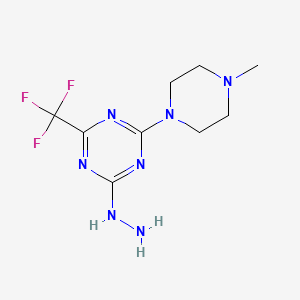
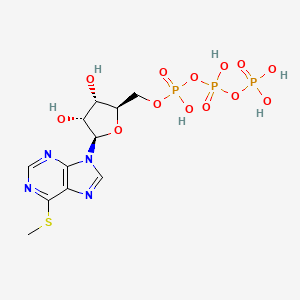

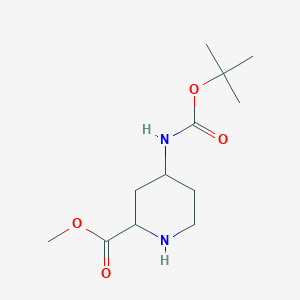

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
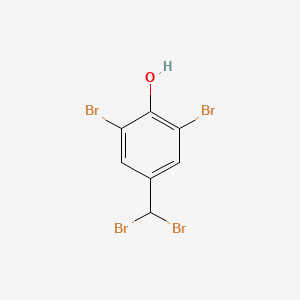
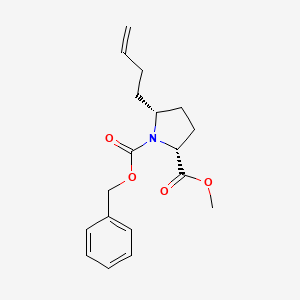
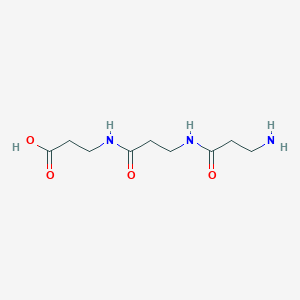
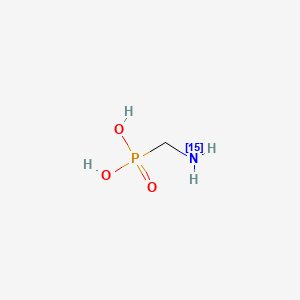
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
